molecular formula C16H14N2O2S B3005933 3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole CAS No. 956613-19-7

3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole

Cat. No.: B3005933
CAS No.: 956613-19-7
M. Wt: 298.36
InChI Key: KWFUVGVKEWAONC-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole is a chemical compound that features a cyclopropyl group, a naphthylsulfonyl group, and a pyrazole ring

Preparation Methods

The synthesis of 3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the cyclopropyl and naphthylsulfonyl groups. Specific reaction conditions and reagents are used to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

This compound has potential applications in several areas of scientific research, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structural properties. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application of the compound. Further research is needed to fully elucidate the mechanism of action of this compound.

Comparison with Similar Compounds

3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole can be compared with other similar compounds, such as those containing a pyrazole ring or a naphthylsulfonyl group. These comparisons can highlight the unique structural and functional properties of this compound. Similar compounds include 3-cyclopropyl-1-(4-fluorophenyl)-2-naphthylacetaldehyde .

Properties

IUPAC Name

3-cyclopropyl-1-naphthalen-2-ylsulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-21(20,18-10-9-16(17-18)13-5-6-13)15-8-7-12-3-1-2-4-14(12)11-15/h1-4,7-11,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFUVGVKEWAONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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